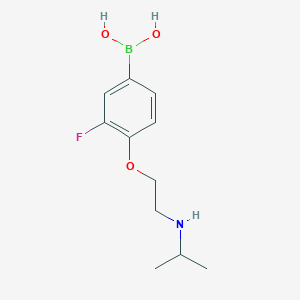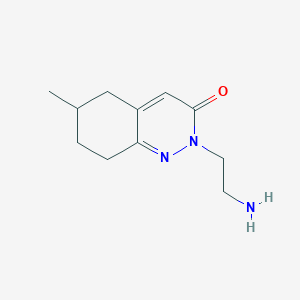
2-(2-氨基乙基)-6-甲基-5,6,7,8-四氢喹啉-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, commonly referred to as 2-AE-6-MTHC, is a synthetic compound discovered in the 1960s that has generated significant scientific interest in recent years. It is a member of the cinnolinone family, which is a group of compounds that possess a variety of pharmacological properties. The structure of 2-AE-6-MTHC is unique and its synthesis is complex, making it a valuable research tool for scientists.
科学研究应用
Tandem One-Pot Synthesis
这种化合物参与了通过串联环化合成2-芳基喹啉-6(2H)-酮衍生物的过程。该过程利用了不同的加热模式,如常规加热、超声波和微波辐射,展示了该化合物在合成有机化学中的多功能性。对环化过程的优化和环化结构的建立进行了深入研究,突出了该化合物在推动合成方法学方面的作用 (H. Al-Matar, K. Dawood, & W. M. Tohamy, 2018)。
电化学研究
对相关化合物6-甲基-5,6,7,8-四氢喹啉的电化学性质进行了研究,为类似化合物在生化和电化学领域的氧化还原行为和潜在应用提供了见解。这项研究有助于理解在各种条件下这类化合物的电氧化机制和化学稳定性 (Lionel G. Karber & G. Dryhurst, 1982)。
氨基酸衍生物的合成
该化合物已被用于合成新型氨基酸衍生物,展示了其在开发具有潜在生物活性的新分子方面的重要性。这项研究探讨了该化合物的反应性及其在创造结构多样且具有生物学意义的分子中的应用 (R. Enes, A. Tomé, & J. Cavaleiro, 2005)。
抗炎活性研究
对相关化合物,如7-氯-2-甲基-4H-苯并[d][1,3]-噁嗪-4-酮和3-氨基-7-氯-2-甲基喹唑啉-4(3H)-酮,进行的研究显示出显著的抗炎活性。这表明,包括“2-(2-氨基乙基)-6-甲基-5,6,7,8-四氢喹啉-3(2H)-酮”在内的这类化学类别的化合物可能具有类似的生物学性质和潜在的治疗应用 (Osarumwense Peter Osarodion, 2020)。
属性
IUPAC Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBRBTXDCZDMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

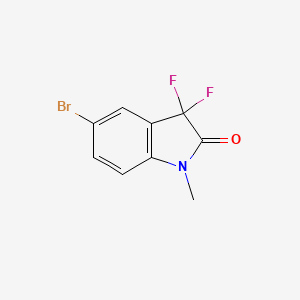
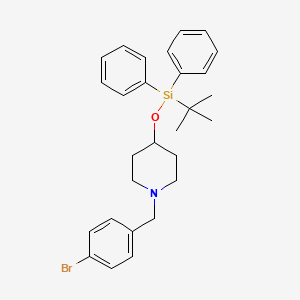
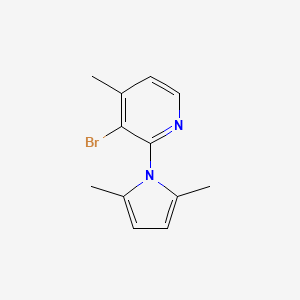
![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)


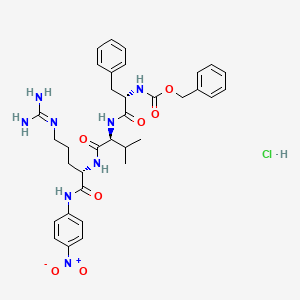

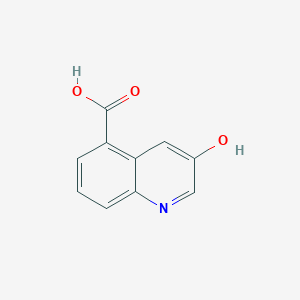
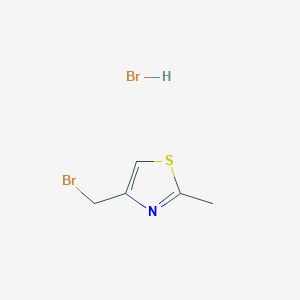
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
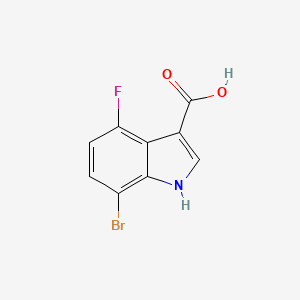
![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)
